6-[(3R)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;dihydrochloride
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Description
The compound “6-[(3R)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;dihydrochloride” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has an aminopyrrolidinyl group attached to the 6-position of the pyrimidine ring. The presence of the dihydrochloride indicates that this compound is likely a salt, with two chloride ions balancing the charge of the protonated amines.
Molecular Structure Analysis
The pyrimidine ring in this compound is planar due to the sp2 hybridization of the atoms in the ring. The aminopyrrolidine group attached at the 6-position is likely to adopt a puckered conformation due to the presence of the nitrogen atom and its sp3 hybridization .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions typical for pyrimidines, such as electrophilic substitution, nucleophilic substitution, or condensation with aldehydes and ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the dihydrochloride salt. Generally, pyrimidine derivatives exhibit good solubility in polar solvents due to their ability to form hydrogen bonds .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 6-[(3R)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;dihydrochloride, also known as EN300-7434110, is currently under investigation . The compound is a small molecule and its specific targets in the human body are yet to be fully annotated .
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, given its complex structure and potential for diverse interactions .
Result of Action
It is likely that the compound has multiple effects at the molecular and cellular level, given its complex structure and potential for diverse interactions .
Properties
IUPAC Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.2ClH/c9-5-1-2-12(4-5)6-3-7(13)11-8(14)10-6;;/h3,5H,1-2,4,9H2,(H2,10,11,13,14);2*1H/t5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCKVYINXWAHAH-ZJIMSODOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=O)NC(=O)N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=CC(=O)NC(=O)N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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